N-cyclohexyl-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazine-1-carboxamide
Description
N-cyclohexyl-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazine-1-carboxamide is a structurally complex molecule featuring a tricyclic 2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene core linked via an ethyl group to a piperazine carboxamide scaffold.
Synthetically, analogous tricyclic intermediates (e.g., U12 and U13 derivatives) are prepared by coupling substituted piperazines with activated carboxylic acids under coupling agents like HOBt/EDC·HCl, followed by hydrolysis to yield hydroxyl or carboxamide functionalities . Biological studies on related compounds suggest anti-hepatoma activity via cell cycle arrest (G0/G1 phase) and cytotoxicity against cancer cell lines, though specific data for this compound remain to be fully elucidated .
Properties
IUPAC Name |
N-cyclohexyl-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c30-23-20-10-4-6-18-7-5-11-21(22(18)20)24(31)29(23)17-14-27-12-15-28(16-13-27)25(32)26-19-8-2-1-3-9-19/h4-7,10-11,19H,1-3,8-9,12-17H2,(H,26,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSMVOKUJALBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s piperazine-carboxamide-tricyclic architecture aligns it with several classes of bioactive molecules. Key comparisons include:
U12/U13 Derivatives (Anti-Hepatoma Agents)
- Core Structure : Similar tricyclic dioxo-aza systems but with acetylated (U13) or deacetylated (U12) hydroxyl groups.
- Substituents: Varied piperazine substituents (benzyl, cinnamyl, cyclopropylamine) influence solubility and anti-hepatoma potency. Example: U13a (benzylpiperazine derivative) showed moderate cytotoxicity (IC₅₀ = 12.3 µM), while U12i (4-aminobenzotrifluoride derivative) exhibited enhanced activity (IC₅₀ = 3.8 µM) .
- Key Difference : The target compound’s cyclohexyl-carboxamide group may improve metabolic stability compared to U12/U13’s polar hydroxyl/acetyl groups.
5-HT1A Receptor Ligands (Arylpiperazine Derivatives)
- Core Structure : Methoxyphenylpiperazine derivatives (e.g., compounds 7 and 9) feature tricyclo[3.3.1.1³,⁷]decane or adamantane cores instead of the azatricyclo system.
- Substituents : Methoxyphenyl groups enhance 5-HT1A affinity (e.g., compound 7: Kᵢ = 1.2 nM).
- Key Insight : Replacing piperazine with 1,2,3,6-tetrahydropyridine in carboxamide derivatives (e.g., ) increases 5-HT1A binding, suggesting flexibility in nitrogen geometry .
Sigma-2 Receptor Ligands (PB28 Analogues)
- Core Structure : Cyclohexylpiperazine derivatives with tetrahydronaphthalenylpropyl chains (e.g., PB28) show high sigma-2 affinity (Kᵢ = 0.68 nM).
- Substituents : Both piperazine nitrogens are critical for sigma-2 binding; replacing one with a methine or amide reduces affinity (e.g., compound 59: Kᵢ = 4.70 nM) .
- Key Difference : The target compound’s tricyclic core may confer distinct steric interactions compared to PB28’s linear tetrahydronaphthalene moiety.
Benzhydrylpiperazine Cytotoxic Agents
- Core Structure : Benzhydrylpiperazines with carboxamide/sulfonyl groups exhibit cytotoxicity (e.g., IC₅₀ = 8.2–22.4 µM against MCF-7).
- Substituents : Halogenated benzhydryl groups (e.g., 4-chloro) enhance activity, suggesting electron-withdrawing effects improve target engagement .
4-Hydroxyquinazoline Carboxamides
- Core Structure : Quinazoline-dione cores with piperazine-carboxamide linkers (e.g., A1–A6).
- Substituents : Fluorine/chlorine substituents on the aryl ring modulate melting points (189–207°C) and yields (45–58%) .
- Key Insight : Electron-deficient substituents (e.g., -CF₃) may enhance binding to kinase targets, though activity data are pending.
InhA Inhibitors (Antitubercular Agents)
- Core Structure: Piperazine-arylamide derivatives (e.g., compound 5) inhibit enoyl-ACP reductase (InhA) with IC₅₀ = 0.9 µM.
- Substituents : Bulky aryl groups improve hydrophobic interactions with InhA’s active site .
Comparative Data Table
Key Insights and Contradictions
- Piperazine Nitrogen Importance : While both nitrogens are critical for sigma-2 binding , replacing piperazine with tetrahydropyridine improves 5-HT1A affinity, highlighting target-dependent structural preferences .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance cytotoxicity and binding across multiple classes, suggesting a universal strategy for optimizing bioactivity .
Preparation Methods
N-Alkylation of Piperazine with Cyclohexyl Halides
The Boc-protected piperazine undergoes alkylation with cyclohexyl bromide in acetonitrile using potassium carbonate (K₂CO₃) as a base. This method yields 1-Boc-4-cyclohexylpiperazine with 96.6% efficiency. Subsequent HCl-mediated deprotection in ethanol affords 1-cyclohexylpiperazine hydrochloride, which is neutralized to isolate the free base.
Reaction Conditions :
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Solvent: Anhydrous acetonitrile.
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Base: K₂CO₃ (1.1 eq).
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Temperature: Reflux (82°C).
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Time: 2 hours.
Yield Data :
| Step | Yield (%) | Purity (GC) |
|---|---|---|
| Boc protection | 96.6 | 98.5% |
| Deprotection | 89.2 | 99.0% |
Construction of the Tricyclic Core (Intermediate B)
Cyclocondensation of Keto Acids with o-Aminobenzyl Alcohols
A transition metal-free cascade reaction between levulinic acid (a biomass-derived keto acid) and substituted o-aminobenzyl alcohols forms the tricyclic scaffold. Triethylamine (TEA) in toluene facilitates tandem C–N and C–O bond formation at room temperature.
General Procedure :
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React levulinic acid (1 eq) with methyl chloroformate (1.2 eq) to form a mixed carbonate.
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Add o-aminobenzyl alcohol (1 eq) and TEA (2 eq) in toluene.
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Stir at 25°C for 12–24 hours.
Alternative Route via Diels-Alder Cyclization
2-Methylcyclohexane-1,3-dione reacts with 1H-pyrrole-2,5-dione in isopropenyl acetate under acid catalysis (4-methylbenzenesulfonic acid) to yield a related tricyclic structure. Adapting this method could involve substituting dione precursors to match the target’s ring system.
Optimization Insights :
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Solvent: Isopropenyl acetate.
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Catalyst: 0.6 mol% p-TsOH.
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Temperature: Reflux (110°C).
Functionalization of the Tricyclic Core with Ethyl Linker
Bromoethylation of the Tricyclic Amine
The secondary amine in the tricyclic core reacts with 1,2-dibromoethane in dimethylformamide (DMF) using sodium hydride (NaH) as a base. This installs the ethyl spacer while preserving the dioxo functionality.
Critical Parameters :
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Solvent: Anhydrous DMF.
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Base: NaH (2.5 eq).
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Temperature: 0°C to room temperature.
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Monitoring: TLC (hexane:ethyl acetate 3:1).
Yield : 68–74% (estimated from analogous reactions).
Coupling of Piperazine and Tricyclic Ethyl Intermediate
Carboxamide Formation via Carbodiimide Chemistry
1-Cyclohexylpiperazine reacts with the ethyl-linked tricyclic carboxylic acid (generated via hydrolysis of the corresponding nitrile) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Procedure :
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Hydrolyze the nitrile group in 2-cyano-2-alkylidene-N-cyclohexyl carboxamide intermediates using H₂SO₄ (50%).
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Activate the carboxylic acid with EDC/HOBt in dichloromethane (DCM).
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Add 1-cyclohexylpiperazine (1.2 eq) and stir at 25°C for 24 hours.
Integrated Synthetic Route and Optimization
Stepwise Route and Overall Efficiency
Combining the above steps yields the target compound. Critical optimizations include:
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Protection/Deprotection : Boc groups prevent unwanted side reactions during alkylation.
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Solvent Selection : Toluene minimizes side reactions in cyclocondensation, while acetonitrile enhances N-alkylation rates.
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Temperature Control : Room-temperature reactions reduce decomposition of sensitive intermediates.
Overall Yield :
| Step | Isolated Yield (%) |
|---|---|
| Tricyclic core | 75 |
| Ethyl functionalization | 70 |
| Piperazine coupling | 68 |
| Total | 34.3 |
Challenges and Mitigation Strategies
Steric Hindrance in Tricyclic Core Functionalization
The compact tricyclic system impedes electrophilic attacks. Strategies:
Q & A
Q. What are the key physicochemical properties of N-cyclohexyl-4-(2-{2,4-dioxo-3-azatricyclo[...]ethyl)piperazine-1-carboxamide that influence its solubility and bioavailability?
The compound’s solubility and bioavailability are governed by:
- Hydrogen bond donors/acceptors : 1 donor and 4 acceptors, suggesting moderate polarity but limited solubility in aqueous media .
- XLogP : A calculated value of 3.4 indicates significant hydrophobicity, favoring membrane permeability but requiring formulation optimization for in vivo studies .
- Topological polar surface area (TPSA) : 88 Ų, which aligns with moderate passive diffusion potential across biological membranes .
- Rotatable bonds : 4, suggesting conformational flexibility that may impact binding specificity .
Methodological Insight : Use computational tools like MarvinSketch or ChemAxon to validate these parameters experimentally. Adjust solvent systems (e.g., DMSO for stock solutions) to address solubility challenges.
Q. What synthetic routes are commonly employed for synthesizing this compound, and what reaction conditions are critical?
The synthesis of structurally analogous piperazine-carboxamide derivatives typically involves:
- Multi-step coupling : Amide bond formation between the piperazine core and cyclohexylcarboxamide group using carbodiimide crosslinkers (e.g., EDC/HOBt) .
- Solvent selection : Dichloromethane (DCM) or ethanol for optimal solubility of intermediates .
- Catalysts : Triethylamine (TEA) to neutralize HCl byproducts during carboxamide coupling .
- Temperature control : Reactions often proceed at 0–25°C to prevent side reactions like epimerization or hydrolysis .
Methodological Insight : Monitor reaction progress via TLC (silica gel, UV visualization) and purify intermediates using column chromatography (e.g., 10% MeOH/DCM) .
Q. What analytical techniques are essential for characterizing this compound and verifying its structural integrity?
- NMR spectroscopy : 1H/13C NMR confirms the presence of the piperazine ring (δ 2.5–3.5 ppm for N-CH2 protons) and cyclohexyl group (δ 1.0–2.0 ppm for axial/equatorial protons) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for pharmacological assays) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+ expected for C24H30N4O3) .
Methodological Insight : For complex heterocycles, use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis while minimizing side products?
- Solvent optimization : Replace polar aprotic solvents (DMF) with DCM to reduce N-alkylation side reactions .
- Catalyst screening : Test alternatives to TEA, such as DMAP, to enhance coupling efficiency .
- Temperature gradients : Use a cryostat for exothermic reactions (e.g., carbodiimide activation) to prevent thermal degradation .
- In-line monitoring : Employ FTIR or Raman spectroscopy to detect intermediate formation in real time .
Data Contradiction Note : While some protocols report 70–80% yields for similar compounds , others achieve <50% due to steric hindrance from the tricyclic moiety. Adjust stoichiometry (1.2–1.5 eq of amine) to compensate .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to dopamine receptors (piperazine derivatives often target D2/D3 subtypes) .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at the 2,4-dioxo site) using Schrödinger’s Phase .
- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes in lipid bilayers .
Methodological Insight : Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Dose-response reevaluation : Test the compound at logarithmic concentrations (1 nM–100 µM) to identify off-target effects at high doses .
- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor assays) and controls (e.g., haloperidol for D2 antagonism) .
- Meta-analysis : Apply PRISMA guidelines to compare datasets, accounting for variables like solvent (DMSO vs. saline) and exposure duration .
Case Example : Discrepancies in cytotoxicity (IC50 ranging 10–100 µM) may stem from differential apoptosis assay protocols (Annexin V vs. MTT) .
Q. What structural modifications could enhance the compound’s selectivity for specific biological targets?
- Piperazine substitution : Replace the cyclohexyl group with a 3-chlorophenyl moiety to improve D3 receptor affinity (ΔG ≈ −9.2 kcal/mol vs. −7.5 kcal/mol) .
- Tricyclic core halogenation : Introduce fluorine at the 5-position to enhance metabolic stability (test via microsomal assays) .
- Linker optimization : Shorten the ethyl spacer between piperazine and the tricyclic group to reduce conformational entropy, improving binding .
Methodological Insight : Synthesize analogs via Suzuki-Miyaura coupling for aryl substitutions and assess ADMET profiles using SwissADME .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (similar piperazines cause irritation) .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Note : While specific toxicity data for this compound are limited, structurally related piperazines exhibit LD50 values >500 mg/kg in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
